molecular formula C15H19NO3 B13875337 Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B13875337
M. Wt: 261.32 g/mol
InChI Key: WDDPMCKBBRPVFG-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl, methyl, and oxo groups. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, methyl acetoacetate, and other reagents.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a series of condensation and cyclization reactions.

    Substitution Reactions:

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalytic Hydrogenation: Used to introduce hydrogen atoms into the molecule.

    Refluxing: Employed to maintain the reaction mixture at a constant temperature.

    Chromatographic Purification: Utilized to separate and purify the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxyl-substituted compounds.

Scientific Research Applications

Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: Similar structure but lacks the additional methyl groups.

    Methyl 1-benzyl-2-oxopyrrolidine-3-carboxylate: Similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 1-benzyl-3,5-dimethyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-11-9-15(2,14(18)19-3)13(17)16(11)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

WDDPMCKBBRPVFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)N1CC2=CC=CC=C2)(C)C(=O)OC

Origin of Product

United States

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